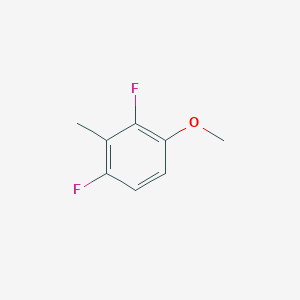

2,4-Difluoro-3-methylanisole

CAS No.: 1806369-98-1

Cat. No.: VC2707521

Molecular Formula: C8H8F2O

Molecular Weight: 158.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806369-98-1 |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.14 g/mol |

| IUPAC Name | 1,3-difluoro-4-methoxy-2-methylbenzene |

| Standard InChI | InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |

| Standard InChI Key | FRJUTZAACRIDEA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1F)OC)F |

| Canonical SMILES | CC1=C(C=CC(=C1F)OC)F |

Introduction

Structural Characteristics and Identification

2,4-Difluoro-3-methylanisole belongs to the class of fluorinated aromatic compounds, specifically a derivative of anisole (methoxybenzene). The systematic IUPAC name for this compound is 1,3-difluoro-4-methoxy-2-methylbenzene, reflecting its structural arrangement.

The molecular structure consists of a benzene ring with four substituents: a methoxy group (OCH3) at position 4, fluorine atoms at positions 2 and 4, and a methyl group at position 3. This specific substitution pattern creates a distinct electron distribution within the molecule, influencing its chemical reactivity and physical properties.

Chemical Identifiers

The following table summarizes the key identification parameters for 2,4-Difluoro-3-methylanisole:

| Parameter | Value |

|---|---|

| Chemical Name | 2,4-Difluoro-3-methylanisole |

| IUPAC Name | 1,3-difluoro-4-methoxy-2-methylbenzene |

| CAS Number | 1806369-98-1 |

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.14 g/mol |

| InChI | InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |

| InChIKey | FRJUTZAACRIDEA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1F)OC)F |

| Canonical SMILES | CC1=C(C=CC(=C1F)OC)F |

Physical and Chemical Properties

The physical and chemical properties of 2,4-Difluoro-3-methylanisole are influenced by the presence of its functional groups and their specific arrangement on the benzene ring.

Physical Properties

Based on structural similarities with related fluorinated anisoles, 2,4-Difluoro-3-methylanisole is expected to be a colorless to pale yellow liquid at room temperature. While specific experimental data for this exact compound is limited in the literature, certain properties can be estimated through comparison with similar compounds.

For example, the related compound 4-Fluoro-3-methylanisole has a density of 1.07 g/mL at 25°C and a flash point of 63°C (closed cup) . With an additional fluorine atom, 2,4-Difluoro-3-methylanisole would likely have a slightly higher density due to the increased molecular weight and stronger intermolecular forces.

Electronic Properties

The presence of two fluorine atoms significantly influences the electronic properties of the compound:

-

The fluorine atoms act as strong electron-withdrawing groups through inductive effects, decreasing the electron density in the aromatic ring.

-

The methoxy group serves as an electron-donating group through both inductive and resonance effects.

-

The methyl group provides weak electron donation through inductive effects.

This combination of electron-withdrawing and electron-donating groups creates a unique electronic distribution that affects the compound's reactivity patterns, particularly in electrophilic and nucleophilic reactions.

Spectroscopic Properties

Characterization of 2,4-Difluoro-3-methylanisole can be achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy would display characteristic signals:

-

1H NMR: Signals for methyl protons (singlet), methoxy protons (singlet), and aromatic protons (complex pattern)

-

19F NMR: Two distinct signals for the non-equivalent fluorine atoms, with coupling to neighboring protons

-

13C NMR: Signals for all carbon atoms, with characteristic splitting due to C-F coupling

-

-

Mass Spectrometry would show a molecular ion peak at m/z 158, corresponding to the molecular weight, with fragmentation patterns typical of methoxylated and fluorinated aromatic compounds.

Biological Activity and Applications

Antimicrobial Properties

Research has indicated that 2,4-Difluoro-3-methylanisole exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The antimicrobial activity likely stems from the compound's ability to interact with specific biological targets, possibly disrupting bacterial cell membranes or interfering with essential cellular processes. The presence of fluorine atoms enhances these interactions by modifying the lipophilicity, hydrogen bonding capabilities, and metabolic stability of the molecule.

Pharmaceutical Applications

The unique structural features of 2,4-Difluoro-3-methylanisole make it valuable in medicinal chemistry for developing compounds with improved pharmacokinetic profiles. Specifically:

-

The fluorine atoms can enhance metabolic stability by preventing oxidative degradation at specific positions.

-

Fluorination often improves blood-brain barrier penetration due to increased lipophilicity.

-

The presence of fluorine can strengthen binding interactions with target proteins through polar interactions and conformational effects.

These properties position 2,4-Difluoro-3-methylanisole as a promising scaffold for developing pharmaceutical compounds with enhanced efficacy and improved pharmacokinetic properties.

Synthetic Building Block

As a functionalized aromatic compound, 2,4-Difluoro-3-methylanisole serves as a valuable intermediate in organic synthesis. It can participate in various transformations:

-

Nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine atoms

-

Metal-catalyzed coupling reactions to introduce additional functionality

-

Functional group transformations involving the methoxy or methyl groups

These synthetic applications make 2,4-Difluoro-3-methylanisole important in the preparation of more complex molecules with specific properties for various applications in pharmaceuticals, agrochemicals, and materials science.

Comparative Analysis with Related Compounds

Understanding the relationship between 2,4-Difluoro-3-methylanisole and structurally similar compounds provides valuable insights into its unique properties and applications.

Comparison with Other Difluoroanisole Derivatives

Several difluorinated anisole derivatives differ from 2,4-Difluoro-3-methylanisole in the positions of the fluorine atoms:

These structural variations result in different electronic distributions and consequently diverse chemical reactivity patterns and physical properties.

Comparison with Monofluorinated Anisoles

Monofluorinated derivatives, such as 4-Fluoro-3-methylanisole (CAS: 2338-54-7), provide additional comparative insights:

-

4-Fluoro-3-methylanisole has been better characterized, with reported properties including a density of 1.07 g/mL at 25°C and a flash point of 63°C .

-

The presence of only one fluorine atom results in less pronounced electronic effects compared to difluorinated derivatives.

-

Monofluorinated compounds typically show different reactivity patterns in both electrophilic and nucleophilic reactions.

The additional fluorine atom in 2,4-Difluoro-3-methylanisole likely enhances certain properties, including metabolic stability and lipophilicity, while potentially increasing toxicity and reactivity in certain chemical transformations.

Structure-Activity Relationships

Studies on fluorinated anisoles have revealed important structure-activity relationships relevant to their biological activities:

-

The position of fluorine atoms significantly influences antimicrobial activity, with certain arrangements providing optimal interaction with bacterial targets.

-

The combination of fluorine atoms with methyl and methoxy groups creates compounds with balanced lipophilicity and hydrophilicity, important for biological applications.

-

The specific substitution pattern affects metabolic stability and binding affinity to various protein targets.

These structure-activity relationships highlight the importance of the unique structural features of 2,4-Difluoro-3-methylanisole in determining its biological activities and potential applications.

Future Research Directions

The study of 2,4-Difluoro-3-methylanisole presents several promising avenues for future research:

Medicinal Chemistry Applications

Future research could explore:

-

Optimization of the antimicrobial properties through systematic structural modifications

-

Development of structure-activity relationships to enhance potency and selectivity

-

Investigation of potential applications in other therapeutic areas, such as anti-inflammatory or anticancer treatments

-

Exploration of synergistic effects with established antimicrobial agents

Synthetic Methodology Development

Opportunities exist for developing improved synthetic methods:

-

More efficient and selective fluorination strategies specifically for producing 2,4-Difluoro-3-methylanisole

-

Environmentally friendly synthesis approaches with reduced waste generation

-

Scalable production methods suitable for industrial applications

-

Novel transformations using 2,4-Difluoro-3-methylanisole as a building block

Material Science Applications

The unique properties of fluorinated anisoles suggest potential applications in materials science:

-

Development of liquid crystal materials with specific optical properties

-

Incorporation into specialty polymers for enhanced performance characteristics

-

Exploration of applications in electronic materials and devices

-

Investigation of surface-active properties for coating technologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume